An In-depth Technical Guide on 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
An In-depth Technical Guide on 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary literature detailing the initial isolation and full characterization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is not widely accessible. Therefore, this guide provides a comprehensive overview based on the available information, supplemented with data from closely related compounds and established chemical principles to offer a thorough understanding of its core attributes.
Introduction
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS No. 66424-33-7) is an indole derivative first identified as a novel metabolite isolated from the fermentation cultures of Streptomyces antibioticus NRRL 8167. This discovery was made during the characterization of the antibiotic X-14547A. Preliminary studies have shown that 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The oxindole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| LogP | 1.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 53.3 m³/mol |
| Polar Surface Area | 38.3 Ų |
Synthesis
A specific, validated synthesis protocol for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is not described in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 3-substituted-3-alkoxyoxindoles. The proposed pathway involves a two-step process starting from isatin: 1) ethylation at the C3 position to form 3-ethyl-3-hydroxyoxindole, followed by 2) O-methylation of the tertiary alcohol.
Proposed Synthetic Workflow
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
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To a solution of isatin in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Step 2: Synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
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To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.5 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC.
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Quench the reaction with the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one.
Biological Activity
Antibacterial Spectrum
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not available in the literature, a range of other oxindole derivatives have demonstrated significant antibacterial properties.
| Oxindole Derivative Class | Target Organisms | Reported MIC Range (µg/mL) |
| Spiro-oxindoles | Staphylococcus aureus, Escherichia coli | 20 |
| 3-Alkylidene-2-indolones | Staphylococcus aureus, Bacillus subtilis | 0.5 - 32 |
| Synthetic Indole Derivatives | Multidrug-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | 0.25 - 16 |
| Indole-3-carboxamides | Staphylococcus aureus, Acinetobacter baumannii | ≤ 0.28 |
Proposed Mechanism of Action
The precise molecular mechanism of antibacterial action for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one has not been elucidated. However, many antimicrobial compounds containing an indole or oxindole scaffold are known to exert their effects by disrupting the integrity of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately, cell death.
The proposed mechanism involves the following steps:
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Membrane Targeting: The lipophilic nature of the oxindole core facilitates its partitioning into the lipid bilayer of the bacterial cell membrane.
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Membrane Disruption: The accumulation of the compound within the membrane disrupts its structure, potentially through the formation of pores or by altering membrane fluidity.
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Loss of Integrity: This disruption leads to increased permeability of the membrane, resulting in the uncontrolled leakage of essential ions and small molecules from the cytoplasm.
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Cell Death: The loss of the electrochemical gradient and vital cellular components leads to the cessation of metabolic processes and ultimately, bacterial cell death.
Conclusion
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is a naturally occurring oxindole with documented antibacterial activity. While a comprehensive experimental profile of this compound is not yet available, its structural relationship to a class of molecules with diverse and potent biological activities makes it an interesting subject for further investigation. The proposed synthetic pathway offers a viable route for obtaining this compound for detailed biological evaluation. Future research should focus on confirming its antibacterial spectrum with quantitative MIC data, elucidating its precise mechanism of action, and exploring its potential as a lead compound for the development of new anti-infective agents.
